Ethyl 5,6-diaminonicotinate

Description

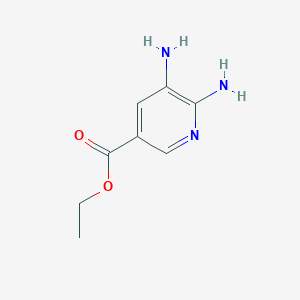

Ethyl 5,6-diaminonicotinate is a nicotinic acid derivative featuring a pyridine ring substituted with two amino groups at positions 5 and 6 and an ethyl ester at position 2. As a 6-membered heterocyclic compound, its structure renders it highly reactive, particularly in condensation and nucleophilic substitution reactions. This compound is primarily utilized as a precursor in synthesizing pharmaceuticals, agrochemicals, and advanced heterocyclic systems .

Properties

IUPAC Name |

ethyl 5,6-diaminopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-2-13-8(12)5-3-6(9)7(10)11-4-5/h3-4H,2,9H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKTFWAVPUQOQSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(N=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50432175 | |

| Record name | ethyl 5,6-diaminonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219762-81-9 | |

| Record name | ethyl 5,6-diaminonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,6-diaminonicotinate typically involves the reaction of ethyl nicotinate with ammonia or an amine under specific conditions. One common method includes the use of ethyl nicotinate as a starting material, which undergoes a series of reactions involving nitration, reduction, and amination to yield this compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,6-diaminonicotinate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Pharmacological Applications

Gastrointestinal Disorders:

EDAN has been investigated for its role in treating gastrointestinal inflammatory diseases. It is part of a class of compounds that inhibit gastric acid secretion, making it potentially useful for conditions such as gastritis, gastric ulcers, and Zollinger-Ellison syndrome. The compound can be formulated into pharmaceutical compositions for oral or parenteral administration, either alone or in combination with other active ingredients like antibiotics to combat Helicobacter pylori infections .

Mechanism of Action:

The therapeutic effects of EDAN are primarily attributed to its ability to inhibit the secretion of gastric acid. This is particularly beneficial in managing peptic ulcer diseases and other gastrointestinal disorders where acid control is crucial. The compound's effectiveness may be enhanced when used alongside other medications that also target gastric acid secretion .

Synthesis and Chemical Properties

EDAN is synthesized through various chemical reactions involving intermediates that enable the formation of the desired product. The synthesis typically includes steps such as refluxing with specific reagents under controlled conditions to yield high-purity compounds. For example, reactions involving 3-bromo-2-butanon and methyl 5,6-diaminonicotinate have been documented, showcasing the compound's versatility in synthetic chemistry .

Case Studies and Research Findings

Several studies have highlighted the efficacy of EDAN in clinical settings:

- Clinical Trials: Research has indicated that EDAN can effectively reduce gastric acid secretion in patients with peptic ulcers when administered in specific dosages. These findings support its potential as a therapeutic agent for gastrointestinal diseases .

- Combination Therapies: Case studies demonstrate that EDAN can be effectively combined with antibiotics to enhance treatment outcomes for H. pylori infections. This combination therapy has shown improved eradication rates compared to antibiotics alone .

Mechanism of Action

The mechanism of action of Ethyl 5,6-diaminonicotinate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

This compound vs. Ethyl 4,5-Diaminonicotinate

- Structural Differences: The positional isomerism (5,6- vs. 4,5-amino groups) alters electronic distribution and steric accessibility. The 5,6-diamine configuration may favor nucleophilic reactivity at the pyridine ring’s meta positions, while the 4,5-isomer could exhibit distinct regioselectivity .

- Applications: Both isomers are intermediates in heterocyclic synthesis.

This compound vs. Ethyl 5,6-Dibromonicotinate

- Substituent Effects: Bromine atoms (strong leaving groups) in the dibromo derivative enable cross-coupling reactions (e.g., Suzuki-Miyaura), whereas amino groups in the diamine compound facilitate condensation or cyclization reactions.

- Physical Properties: The dibromo derivative has a higher molecular weight (308.95 vs. Its industrial use is validated by a purity of 97.55%, critical for reproducible synthetic outcomes .

- Safety Profile : Ethyl 5,6-dibromonicotinate lacks hazard classification data but mandates precautions like dust control and impermeable gloves during handling .

This compound vs. Ethyl 6-Acetyl-5-Chloronicotinate

- Functional Groups: The acetyl group (6-COCH₃) and chlorine (5-Cl) in the latter compound introduce electrophilic and leaving-group functionalities, respectively. This contrasts with the nucleophilic amino groups in the diamine derivative.

- Synthetic Utility : Ethyl 6-acetyl-5-chloronicotinate is proposed for high-yield synthesis routes, likely in ketone-based condensations or nucleophilic aromatic substitutions .

This compound vs. Ethyl 2-Chloro-6-Methoxynicotinate

- Electronic Effects: The methoxy group (6-OCH₃) is electron-donating, activating the pyridine ring toward electrophilic substitution, while the chlorine (2-Cl) serves as a directing group. In contrast, the diamine’s amino groups enhance ring basicity and participation in hydrogen bonding.

- Applications : The chloro-methoxy derivative’s structure suggests utility in medicinal chemistry for modulating electronic properties in drug candidates .

Biological Activity

Ethyl 5,6-diaminonicotinate (EDN) is a compound of interest due to its potential therapeutic applications, particularly in the realm of gastrointestinal disorders and obesity management. This article explores its biological activity, synthesizing findings from various studies and patents.

Chemical Structure and Properties

This compound is derived from nicotinic acid and features two amino groups at the 5 and 6 positions. Its molecular formula is with a molecular weight of approximately 170.18 g/mol. The compound is often synthesized through various chemical pathways involving related derivatives.

- Gastric Acid Secretion Inhibition : EDN has been identified as a compound that inhibits gastric acid secretion, making it potentially useful in treating conditions such as gastritis, gastric ulcers, and gastroesophageal reflux disease (GERD) . This inhibition is critical in managing gastrointestinal inflammatory diseases.

- Melanocortin Receptor Modulation : There is evidence suggesting that EDN may interact with melanocortin receptors, particularly the MC4R subtype, which plays a significant role in regulating appetite and energy expenditure . Modulation of these receptors can influence body weight management and metabolic processes.

Anti-Inflammatory Properties

EDN exhibits anti-inflammatory effects, which are beneficial in treating gastrointestinal disorders. Its ability to inhibit gastric acid secretion contributes to its therapeutic profile against inflammation in the gastric mucosa .

Case Studies and Research Findings

- Study on Gastric Disorders : A patent described the use of EDN in formulations aimed at preventing and treating gastric acid-related diseases. The compound's efficacy was demonstrated in animal models where it significantly reduced gastric acid secretion compared to controls .

- Interaction with Melanocortin Receptors : Research indicated that compounds similar to EDN could restore signaling pathways in MC4R deficient models, suggesting a potential role in obesity treatment . This aligns with findings that mutations in MC4R are linked to obesity, emphasizing the importance of compounds that can modulate this receptor's activity.

Data Table: Biological Activities of this compound

Safety Profile

The safety profile of EDN indicates that it is harmful if swallowed or upon skin contact, necessitating caution during handling . Toxicity studies suggest that while it has therapeutic potential, appropriate dosing and formulation are crucial to minimize adverse effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.